molecular formula C8H13F2N3O B11735213 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol

Cat. No.: B11735213
M. Wt: 205.21 g/mol
InChI Key: HVUNTGUXPUMAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and an ethanolamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
  • 2-[(2,2-difluoroethyl)amino]ethan-1-ol

Uniqueness

Compared to similar compounds, 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13F2N3O

Molecular Weight

205.21 g/mol

IUPAC Name

2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]ethanol

InChI

InChI=1S/C8H13F2N3O/c9-8(10)6-13-5-7(4-12-13)3-11-1-2-14/h4-5,8,11,14H,1-3,6H2

InChI Key

HVUNTGUXPUMAIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(F)F)CNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.